molecular formula C23H22N4O2 B2890110 N-(2,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941920-96-3

N-(2,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B2890110
CAS No.: 941920-96-3
M. Wt: 386.455
InChI Key: VCOXVNQCAPKTKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a pyrazolo-pyrazine acetamide derivative characterized by a pyrazolo[1,5-a]pyrazine core substituted with a 4-methylphenyl group at position 2 and a ketone moiety at position 3. The acetamide side chain is N-substituted with a 2,4-dimethylphenyl group. Its synthesis typically involves coupling reactions between substituted pyrazolo-pyrazine intermediates and activated acetamide precursors under basic conditions .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-15-4-7-18(8-5-15)20-13-21-23(29)26(10-11-27(21)25-20)14-22(28)24-19-9-6-16(2)12-17(19)3/h4-13H,14H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOXVNQCAPKTKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Implications

  • Activity Trends : Chlorine and fluorine substituents correlate with improved target affinity in kinase inhibitors (e.g., pyrazolo-pyrimidines like F-DPA) . In contrast, methyl and methoxy groups in pyrazolo-pyrazines enhance metabolic stability and solubility .
  • Synthetic Accessibility : The target compound’s synthesis is more straightforward compared to analogues requiring halogenation or boronate coupling (e.g., ’s palladium-catalyzed reactions) .

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